2,5-Dimethyl-2-vinylhex-4-enal
Description
Structural Characteristics and Significance in Advanced Organic Synthesis
2,5-Dimethyl-2-vinylhex-4-enal is an organic compound with the chemical formula C₁₀H₁₆O. chemspider.com Its structure is characterized by a six-carbon hexanal (B45976) backbone with two methyl groups at positions 2 and 5, and a vinyl group at position 2. The presence of a double bond between carbons 4 and 5 makes it an α,β-unsaturated aldehyde. chemspider.comontosight.ai This class of compounds is recognized for its utility as versatile building blocks in organic synthesis. mdpi.comnih.gov The conjugated system of the double bond and the aldehyde group makes the molecule susceptible to various chemical transformations. wikipedia.org
The significance of this compound in advanced organic synthesis lies in its potential as a precursor for more complex molecules. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various olefination and condensation reactions. The vinyl group and the internal double bond offer sites for addition reactions, cycloadditions, and polymerization. ontosight.aiwikipedia.org
Below are some of the key physical and spectroscopic properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Colorless to pale yellow clear liquid (estimated) |
| Boiling Point | 205.6°C at 760 mmHg |
| Density | 0.848 g/cm³ |
| Refractive Index | 1.449 |
| Water Solubility | 100.9 mg/L @ 25 °C (estimated) |
Table 1: Physical Properties of this compound. letopharm.com
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below:
| Spectroscopic Technique | Key Signals and Assignments |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.72 ppm (s, 1H, Aldehyde proton), δ 5.85–5.12 ppm (m, 2H, Vinyl protons), δ 1.98 ppm (s, 6H, Methyl groups), δ 1.25 ppm (t, 3H, Methyl group) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.3 ppm (Aldehyde carbon), δ 135.1 ppm (C4), δ 118.7 ppm (C5) |
| Infrared (IR) Spectroscopy | 1725 cm⁻¹ (strong, Aldehyde C=O stretch), 1640 cm⁻¹ (medium, Vinyl C=C stretch), 2850–2960 cm⁻¹ (methyl/vinyl C-H stretches) |
| Mass Spectrometry (MS) | m/z 152.12 (Molecular ion, C₁₀H₁₆O⁺), m/z 123.10 (Loss of aldehyde group), m/z 81.07 (Cleavage of C4-C5 bond) |
Table 2: Spectroscopic Data for this compound.
Historical Context of Related α,β-Unsaturated Aldehydes in Synthetic Methodologies
α,β-Unsaturated aldehydes are a well-established class of compounds that have played a pivotal role in the development of synthetic organic chemistry. nih.govrsc.org Their reactivity profile, characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon, has made them valuable intermediates in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and fragrances. mdpi.comwikipedia.org
Historically, the synthesis of α,β-unsaturated aldehydes has been achieved through several classic organic reactions. The Aldol (B89426) condensation, for instance, has been a cornerstone for the formation of carbon-carbon bonds and the generation of enal systems. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, have also been extensively employed to introduce the α,β-unsaturation with high stereocontrol.
More contemporary methods have focused on catalytic processes to improve efficiency and atom economy. Carbonylation reactions, which involve the introduction of a carbonyl group, have emerged as a powerful tool for the synthesis of α,β-unsaturated aldehydes from readily available starting materials like alkynes. rsc.org The development of sophisticated catalysts has expanded the scope and applicability of these transformations. mdpi.com
The selective hydrogenation of α,β-unsaturated aldehydes has also been a significant area of research. Due to the presence of two reducible functional groups (the C=C and C=O bonds), achieving chemoselectivity has been a persistent challenge. researchgate.net The development of catalysts that can selectively hydrogenate one functional group while leaving the other intact has been a major focus, with applications in the synthesis of unsaturated alcohols, which are valuable fragrance and flavor compounds. researchgate.netbohrium.com
Current Research Challenges and Opportunities Pertaining to this compound
Despite the long history of research into α,β-unsaturated aldehydes, specific and complex molecules like this compound still present unique challenges and opportunities for the scientific community.
Research Challenges:
Stereoselective Synthesis: The presence of a stereocenter at position 2 means that this compound can exist as a racemic mixture. nih.gov Developing synthetic routes that can selectively produce one enantiomer over the other remains a significant challenge. This is particularly important if the biological activity or sensory properties of the compound are stereospecific.
Selective Transformations: The multiple reactive sites within the molecule (aldehyde, vinyl group, internal double bond) pose a challenge for selective chemical transformations. For example, selectively reacting with the vinyl group without affecting the internal double bond or the aldehyde requires carefully designed reaction conditions and catalysts. The selective hydrogenation of the C=C bond in the presence of the aldehyde and the vinyl group is a non-trivial synthetic problem. researchgate.net
Limited Physical Data: There is a lack of comprehensive experimental data for some of the physical properties of this compound. Thorough characterization of properties such as vapor pressure and detailed toxicological profiles are necessary for a complete understanding and safe handling of the compound.
Research Opportunities:
Development of Novel Synthetic Methodologies: The complexity of this compound makes it an excellent substrate for the development and testing of new synthetic methods. This includes exploring novel catalytic systems for its stereoselective synthesis and for performing selective transformations at its various functional groups.
Exploration of Biological Activity: While some related aldehydes are known to have applications in fragrances and flavorings, the specific biological activities of this compound are not extensively studied. ontosight.ai There is an opportunity to investigate its potential applications in areas such as pharmaceuticals or agrochemicals.
Mechanistic Studies: The intricate structure of this compound provides a platform for detailed mechanistic studies of various organic reactions. Understanding how the different functional groups influence each other's reactivity can provide valuable insights into fundamental principles of organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56134-05-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-ethenyl-2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C10H16O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,8H,1,7H2,2-4H3 |
InChI Key |
FGBSITKWTRVADL-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C)(C=C)C=O)C |
Canonical SMILES |
CC(=CCC(C)(C=C)C=O)C |
Other CAS No. |
56134-05-5 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 2,5 Dimethyl 2 Vinylhex 4 Enal and Analogues
Exploration of Classical Organic Transformations
Classical organic reactions provide foundational pathways to the core structure of 2,5-dimethyl-2-vinylhex-4-enal and similar olefinic aldehydes. These methods, while sometimes lacking in stereocontrol, are instrumental in accessing the fundamental carbon skeleton.
Aldol (B89426) Condensation Approaches to α,β-Unsaturated Aldehyde Frameworks
The aldol condensation is a cornerstone of carbon-carbon bond formation and a direct route to α,β-unsaturated carbonyl compounds. iitk.ac.inwikipedia.org This reaction involves the base- or acid-catalyzed reaction of an enolate or enol of an aldehyde or ketone with another carbonyl compound. sigmaaldrich.com The initial product is a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield the conjugated enone. sigmaaldrich.comlibretexts.org
The formation of the conjugated system is a significant driving force for this dehydration step. organic-chemistry.org In the context of synthesizing complex aldehydes, a crossed aldol condensation, which utilizes two different carbonyl compounds, can be employed. iitk.ac.inwikipedia.org To achieve a synthetically useful outcome and avoid a mixture of products, one of the carbonyl partners is often chosen to be non-enolizable. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |
| Aldehyde/Ketone (with α-hydrogens) | Aldehyde/Ketone | Base (e.g., NaOH, KOH) or Acid | β-Hydroxy aldehyde/ketone | Initial Adduct |
| β-Hydroxy aldehyde/ketone | - | Heat, Acid or Base | α,β-Unsaturated aldehyde/ketone | Dehydration Product |
Wittig Reaction Pathways for Olefinic Aldehyde Construction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgnih.govgaylordchemical.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org The versatility of the Wittig reaction allows for the formation of a carbon-carbon double bond at a specific position, making it a valuable tool for constructing olefinic aldehydes. tcichemicals.com
The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The Schlosser modification allows for the selective synthesis of (E)-alkenes even with unstabilized ylides. wikipedia.org
| Carbonyl Compound | Wittig Reagent | Conditions | Product |
| Aldehyde or Ketone | Triphenyl phosphonium (B103445) ylide (Ph3P=CHR) | Varies (often salt-free for kinetic control) | Alkene |
| Aldehyde or Ketone | Stabilized Ylide (e.g., R = EWG) | - | (E)-Alkene (major) |
| Aldehyde or Ketone | Unstabilized Ylide (e.g., R = alkyl) | Lithium-salt-free | (Z)-Alkene (major) |
Advanced Catalytic and Stereoselective Synthetic Routes
To address the challenges of stereocontrol, particularly the creation of the chiral quaternary center in molecules like this compound, advanced catalytic methods have been developed. These strategies often employ transition metal catalysts or chiral organocatalysts to achieve high levels of enantioselectivity.
Palladium- and Chiral Organocatalysis in Deconjugative Allylation Strategies
A significant advancement in the synthesis of chiral α-allyl aldehydes involves the combination of palladium catalysis and chiral organocatalysis. nih.gov This dual catalytic system enables the enantioselective deconjugative allylation of α,β-unsaturated aldehydes. nih.govfigshare.comacs.org In this process, a chiral amine catalyst activates the starting enal to form a dienamine intermediate, while a palladium catalyst facilitates the allylation step. acs.org
This methodology has proven effective for a variety of enals, affording products in high yield and with excellent enantiomeric excess (ee). nih.govacs.org The resulting α-allylated products can often be transformed into γ-allyl enals through a Cope rearrangement without significant loss of enantiopurity. nih.govacs.org The reaction tolerates a range of substituents on the enal, although electron-donating or sterically hindering groups may require modified conditions. acs.orgmdpi.com Furthermore, palladium-catalyzed deconjugative isomerization of α,β-unsaturated carbonyl compounds provides another route to these structures, driven by a hydrometalation event. nih.gov
| Substrate | Catalyst System | Reaction Type | Product |
| α,β-Unsaturated Aldehyde | Pd(PPh3)4 and Chiral Phosphoric Acid (e.g., TRIP) | Deconjugative α-allylation | α-Allyl Aldehyde |
| α,β-Unsaturated Amide/Ester/Ketone | In situ generated Palladium Hydride | Long-range deconjugative isomerization | Refunctionalized Carbonyl |
Investigations into Dienamine Intermediates in Stereocontrolled Synthesis
The formation of dienamine intermediates through the reaction of α,β-unsaturated aldehydes with chiral secondary amine catalysts is a key strategy in asymmetric organocatalysis. researchgate.netrsc.org This activation mode extends the nucleophilicity of the substrate to the γ-position, allowing for remote functionalization. researchgate.netacs.org
The stereochemical outcome of these reactions is often dictated by the geometry of the dienamine intermediate. nih.govacs.org NMR and computational studies have shown that while a mixture of (E)- and (Z)-dienamines may form, there is often a kinetic preference for the formation and faster reaction of the (Z)-isomer, leading to high enantioselectivity. acs.org The interplay between the catalyst, substrate, and electrophile is crucial for achieving effective stereocontrol. nih.gov Dienamine catalysis has been successfully applied to a range of transformations, including γ-alkylation and Diels-Alder reactions. rsc.orgacs.org
| Activation Strategy | Intermediate | Key Feature | Application |
| Chiral Secondary Amine Catalysis | Dienamine | Extends nucleophilicity to the γ-position | Enantioselective γ-alkylation, cycloadditions |
| Chiral Secondary Amine Catalysis | (Z)-Dienamine | Kinetically favored, often leads to high ee | Remote stereocontrol |
Strategies for Enantioselective Synthesis of this compound
While specific enantioselective syntheses of this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis can be applied. For instance, the enantioselective synthesis of related compounds often involves the use of chiral auxiliaries or catalysts. researchgate.net
One documented approach for a related compound, methyl santolinate (methyl 2,5-dimethyl-3-vinylhex-4-enoate), involved a stereoselective Claisen rearrangement of an allyl siloxyvinyl ether derived from 3-methylbut-2-enal. rsc.org This highlights the use of sigmatropic rearrangements to set key stereocenters.
Furthermore, phase-transfer catalysis has been employed for the enantioselective allylation of malonates, which can be precursors to chiral aldehydes. frontiersin.org Another strategy involves the bromoaminocyclization of olefinic amides using amino-thiocarbamate catalysts to create chiral piperidine (B6355638) structures, which could potentially be adapted for the synthesis of acyclic chiral aldehydes. rsc.org
| Synthetic Strategy | Key Step | Application |
| Claisen Rearrangement | Stereoselective rearrangement of an allyl siloxyvinyl ether | Synthesis of (±)-methyl santolinate rsc.org |
| Phase-Transfer Catalysis | Enantioselective allylation of a malonate derivative | Synthesis of (+)-Coerulescine frontiersin.org |
| Bromoaminocyclization | Catalytic enantioselective bromocyclization of an olefinic amide | Synthesis of enantioenriched piperidines rsc.org |
Novel Synthetic Approaches via Carbon Chain Elongation and Functionalization
The construction of the specific carbon skeleton and the introduction of the requisite functional groups in this compound and its analogues necessitate innovative synthetic strategies. These methods often involve the sequential addition of carbon atoms and the precise manipulation of functional groups to achieve the target molecular architecture.
Utilization of Allylic Silylsulphonium Ylides and Subsequent Rearrangements
A key strategy for the synthesis of β,γ-unsaturated aldehydes, including structures analogous to this compound, involves the rearrangement of allylic silylsulphonium ylides. rsc.orgrsc.org This method leverages a rsc.org-sigmatropic rearrangement, a powerful tool in organic synthesis for carbon-carbon bond formation. wikipedia.orgpsu.edu
The process begins with the generation of ylides from the reaction of allylic silylmethylsulphonium salts with a strong base, such as n-butyl-lithium. These ylides then undergo a spontaneous rearrangement to form homoallylic α-methylthiosilanes. rsc.orgrsc.org These intermediates are then converted to the final β,γ-unsaturated aldehydes. This approach offers a high degree of control and selectivity in the formation of the desired aldehyde. rsc.orgrsc.org The rsc.org-sigmatropic rearrangement proceeds through a cyclic transition state, which can allow for the stereoselective synthesis of complex molecules. wikipedia.orgcmu.edu
Conversions to β,γ-Unsaturated Aldehydes through Strategic Transformations
The synthesis of β,γ-unsaturated aldehydes can be achieved through various strategic transformations. One common approach involves the oxidation of the corresponding β,γ-unsaturated alcohols. nih.gov Another powerful method is the rsc.org-Wittig rearrangement, which involves the rearrangement of carbanions of allyl ethers. wikipedia.org
These transformations are crucial for introducing the aldehyde functionality at the desired position within the carbon framework. The choice of a specific transformation often depends on the starting materials available and the desired stereochemistry of the final product. For instance, the Mislow–Evans rearrangement, which involves the rsc.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) followed by treatment with a thiophile, can generate allylic alcohols that can then be oxidized to the target aldehyde. wikipedia.org
Application of Alkyl Halides in Nucleophilic Substitution for Chain Elongation
Nucleophilic substitution reactions utilizing alkyl halides are a fundamental method for carbon chain elongation in the synthesis of complex organic molecules. fiveable.me182.160.97 In the context of synthesizing analogues of this compound, this strategy is employed to introduce alkyl groups at specific positions.
This process typically involves the formation of a nucleophilic carbanion, often an enolate, which then attacks an electrophilic alkyl halide in an SN2 reaction. fiveable.melibretexts.org The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation and prevent side reactions. youtube.com This method allows for the controlled construction of the carbon skeleton, a critical step in the total synthesis of the target molecule.
Optimization of Reaction Variables and Conditions in this compound Synthesis
Achieving a high yield and selectivity in the synthesis of this compound necessitates a systematic optimization of various reaction parameters. Factors such as catalyst loading, solvent choice, and reaction temperature can profoundly influence the outcome of a chemical transformation.
Systematic Testing of Catalyst Loading and Solvent Effects
The efficiency of many organic reactions is heavily dependent on the catalyst and the solvent system employed. Systematic testing of these variables is crucial for optimizing the synthesis of complex aldehydes.
Catalyst Loading: The amount of catalyst used, or catalyst loading, can significantly impact reaction rates and, in some cases, selectivity. While higher catalyst loadings can increase reaction speed, they also add to the cost and can complicate purification. nih.govacs.org Research has shown that in certain N-heterocyclic carbene (NHC)-catalyzed reactions, reducing the catalyst loading from the typical 5-20 mol% to as low as 0.2-1 mol% can still provide high yields, particularly under solvent-free conditions. nih.gov
Solvent Effects: The choice of solvent can influence reaction rates and selectivity through various mechanisms, including the stabilization of transition states and the solvation of reactants and catalysts. nih.govrsc.org For instance, in the hydrogenation of cinnamaldehyde (B126680) over a Pd/C catalyst, the reaction rate was found to be strongly dependent on the solvent used, with different solvents favoring the formation of different products. rsc.org In some heterogeneous catalytic systems, solvents with a high affinity for the catalyst surface can inhibit reactivity by blocking reactant access to the active sites. acs.org The addition of a small amount of a co-solvent can sometimes dramatically enhance reaction yields. acs.org
Below is a table illustrating the effect of solvent on the yield of a benzoin (B196080) reaction. acs.org
| Entry | Solvent | Yield (%) |
| 1 | None | 21 |
| 2 | THF (100 µL) | 95 |
Temperature-Dependent Reaction Yield and Selectivity Studies
Reaction temperature is a critical parameter that can have a profound effect on both the yield and selectivity of a chemical reaction. scialert.netrsc.org
Yield: Generally, increasing the reaction temperature increases the reaction rate. However, for some reactions, there is an optimal temperature beyond which the yield begins to decrease due to side reactions or catalyst decomposition. scialert.netrsc.org For example, in the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes, a reaction temperature of 60 °C was found to be optimal, with both lower and higher temperatures resulting in lower yields. rsc.org
Selectivity: Temperature can also significantly influence the selectivity of a reaction, particularly when multiple products can be formed. scialert.netresearchgate.net In the hydroformylation of 1-octene, for instance, an increase in temperature led to a decrease in the selectivity for the desired linear aldehyde. scialert.net This is often due to the enhanced isomerization of the starting material or changes in the catalyst's coordination sphere at higher temperatures. scialert.net
The following table demonstrates the effect of temperature on the yield and conversion in the oxidation of an allylic alcohol. rsc.org
| Entry | Temperature (°C) | Conversion (%) | Yield (%) |
| 5 | 60 | 87 | 86 |
| 6 | 40 | 64 | 61 |
| 7 | 80 | 77 | 74 |
Fractional Factorial Design in Reaction Variable Optimization
In the synthesis of complex molecules such as this compound, the optimization of reaction conditions is a critical step to maximize yield and purity while minimizing costs and environmental impact. Traditional one-factor-at-a-time (OFAT) optimization methods are often inefficient, failing to account for the interactions between different variables. A more robust and efficient approach is the use of statistical methods like Design of Experiments (DoE), with fractional factorial design being a particularly powerful tool for screening multiple variables. montana.edutue.nl
Fractional factorial designs are a subset of full factorial designs, allowing for the investigation of a large number of factors in a smaller number of experimental runs. montana.educhromatographyonline.com This is especially advantageous in the early stages of process development when many variables could potentially influence the reaction outcome. The underlying principle of this methodology is the sparsity of effects, which assumes that most of the process variation is explained by a few main effects and low-order interactions. montana.edu
For the synthesis of this compound, key variables that could be optimized using a fractional factorial design include reaction temperature, catalyst concentration, reaction time, and the molar ratio of the reactants. By systematically varying these factors, it is possible to identify which have the most significant impact on the yield and to screen for important interactions between them. researchgate.net
A hypothetical 24-1 fractional factorial design for the optimization of the synthesis of this compound is presented below. In this design, four factors are investigated at two levels (a high and a low level), requiring only 8 experimental runs instead of the 16 that would be needed for a full factorial design.
Table 1: 24-1 Fractional Factorial Design for the Synthesis of this compound
| Run | Temperature (°C) | Catalyst Conc. (mol%) | Time (h) | Molar Ratio (Aldehyde:Ylide) | Yield (%) |
| 1 | 20 | 1 | 2 | 1:1 | 65 |
| 2 | 30 | 1 | 2 | 1.5:1 | 75 |
| 3 | 20 | 2 | 2 | 1.5:1 | 70 |
| 4 | 30 | 2 | 2 | 1:1 | 80 |
| 5 | 20 | 1 | 4 | 1.5:1 | 78 |
| 6 | 30 | 1 | 4 | 1:1 | 85 |
| 7 | 20 | 2 | 4 | 1:1 | 72 |
| 8 | 30 | 2 | 4 | 1.5:1 | 90 |
The results from these experiments can be analyzed to determine the main effect of each factor on the yield. The main effect is calculated as the average difference in the response when the factor is changed from its low level to its high level. Furthermore, the design allows for the estimation of interaction effects, which occur when the effect of one factor on the response depends on the level of another factor. mdpi.com
Table 2: Analysis of Main Effects on the Yield of this compound
| Factor | Main Effect |
| Temperature | 10.5 |
| Catalyst Concentration | 0.5 |
| Time | 5.5 |
| Molar Ratio | 4.5 |
From this analysis, it can be inferred that temperature has the most significant positive effect on the yield, followed by reaction time and the molar ratio of reactants. The catalyst concentration, in this hypothetical scenario, appears to have a minimal effect within the tested range. The identification of significant factors and their interactions allows for the design of further optimization experiments, such as a full factorial design or response surface methodology, focusing only on the critical variables. researchgate.net This systematic approach ensures an efficient and data-driven optimization of the synthesis of this compound and its analogues.
Advanced Spectroscopic and Chromatographic Techniques for the Characterization and Analysis of 2,5 Dimethyl 2 Vinylhex 4 Enal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 2,5-Dimethyl-2-vinylhex-4-enal, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural features.
Aldehyde Proton Chemical Shift Interpretation
The aldehyde proton is a key functional group in this compound, and its signal in the ¹H NMR spectrum is highly diagnostic. This proton typically resonates far downfield due to the deshielding effect of the adjacent carbonyl group. A sharp singlet observed at approximately δ 9.72 ppm is characteristic of the aldehyde proton. The singlet nature of this peak indicates the absence of any adjacent protons, which is consistent with the proposed structure where the aldehyde group is bonded to a quaternary carbon.
Two-Dimensional NMR Correlational Studies for Complete Assignment
While one-dimensional NMR provides significant data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the vinyl protons and any adjacent aliphatic protons. An HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, this would definitively link the aldehyde proton to the aldehyde carbon, which has a characteristic chemical shift of around δ 205.3 ppm. Furthermore, the olefinic carbons can be assigned at approximately δ 135.1 ppm and δ 118.7 ppm.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 9.72 (s, 1H) | Aldehyde proton |
| 5.85–5.12 (m, 3H) | Vinyl protons |
| 1.98 (s, 6H) | Methyl groups |
| 1.25 (t, 3H) | Methyl group |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 205.3 | Aldehyde carbon |
| 135.1 | Olefinic carbon (C4) |
| 118.7 | Olefinic carbon (C5) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Confirmation of Conjugated Carbonyl Group Vibrations
The IR spectrum of this compound displays a strong absorption band characteristic of a carbonyl (C=O) stretching vibration. The position of this band provides insight into the electronic environment of the carbonyl group. For this compound, a strong peak is observed around 1725 cm⁻¹, which is indicative of an aldehyde carbonyl group. The conjugation of the carbonyl group with the adjacent carbon-carbon double bond slightly lowers the frequency compared to a simple saturated aldehyde. Additionally, a medium intensity band around 1640 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group. The presence of aliphatic C-H stretches is confirmed by signals in the 2850–2960 cm⁻¹ region.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Assignment |
| 1725 (strong) | Aldehyde C=O stretch |
| 1640 (medium) | Vinyl C=C stretch |
| 2850–2960 | Aliphatic C-H stretches |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The nominal mass of this compound is approximately 152.23 g/mol . chemspider.comnih.govletopharm.com
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 152. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aldehydes include the loss of the aldehyde group (-CHO), which would result in a fragment ion at m/z 123. Another characteristic fragmentation is the cleavage of the C4-C5 bond, leading to a fragment at m/z 81. These fragmentation patterns are consistent with the known structure of this compound and provide compelling evidence for its identity.
| Mass Spectrometry Data | |
| m/z | Assignment |
| 152.12 | Molecular ion (C₁₀H₁₆O⁺) |
| 123.10 | Loss of aldehyde group |
| 81.07 | Cleavage of C4-C5 bond |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains a conjugated system formed by the aldehyde group (C=O) and the C4=C5 double bond. This α,β-unsaturated aldehyde system is a chromophore that absorbs UV radiation.
The primary absorption of interest is the π → π* transition, which is typically strong and occurs at a specific wavelength (λmax). A secondary, much weaker n → π* transition associated with the carbonyl group's non-bonding electrons also occurs at a longer wavelength. For similar α,β-unsaturated aldehydes, the π → π* transition is expected in the 220-250 nm range. The exact position of λmax is sensitive to the solvent and the substitution pattern on the chromophore. This data can be correlated with computational models to gain deeper insight into the molecule's electronic structure and HOMO-LUMO gap. While NIST provides UV/Visible spectrum data for some related compounds like 2,5-dimethyl-2,4-hexadiene, specific experimental λmax values for this compound require dedicated measurement. nist.govnist.gov
Chromatographic Separation Methodologies
High-performance liquid chromatography is a versatile and powerful technique for the analysis and purification of compounds like this compound.
This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. nih.gov Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment, which is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). phenomenex.comcsfarmacie.cz
The determination of enantiomeric excess (e.e.) is critical in many fields, as enantiomers of a compound can have different biological activities. Chiral HPLC methods can achieve baseline separation of the two enantiomers, allowing for their accurate quantification. science.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including α,β-unsaturated aldehydes. science.govresearchgate.net The separation mechanism relies on the differential transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.
In addition to analytical determination, preparative chiral HPLC can be used to isolate the individual enantiomers in sufficient quantities for further study.
Table 3: Exemplary HPLC Conditions for Chiral Separation of this compound
| Parameter | Typical Setting | Purpose |
| Column | Chiralpak AD-H or Lux Cellulose-1 (or equivalent polysaccharide-based CSP) | Provides the chiral environment necessary for enantiomeric separation. science.gov |
| Mobile Phase | Hexane (B92381)/Isopropanol (e.g., 90:10 v/v) | Normal-phase conditions are common for chiral separations on these columns. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detector | UV at λmax (e.g., ~230 nm) | Monitors the elution of the separated enantiomers based on their UV absorbance. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental and highly effective chromatographic technique utilized for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity. umich.edu Its application in the context of this compound allows for a rapid, cost-effective, and efficient means to track the conversion of reactants to products and to identify the presence of impurities in the final product isolate. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. umlub.plsavemyexams.com
The separation is based on the polarity of the compounds. savemyexams.com For this compound, the aldehyde functional group and the carbon-carbon double bonds influence its polarity and, consequently, its interaction with the stationary phase. Less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have stronger interactions with the stationary phase and travel shorter distances, leading to a lower Rf value. umich.edu
For the analysis of this compound, a common stationary phase is silica gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The optimal ratio of these solvents is determined empirically to achieve good separation of the spots on the TLC plate.
Reaction Monitoring
TLC is an invaluable tool for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at regular intervals, it is possible to observe the disappearance of the starting materials and the appearance of the product. For instance, in a synthesis involving the oxidation of the corresponding alcohol, 2,5-dimethyl-2-vinylhex-4-en-1-ol, to the aldehyde, this compound, the progress can be visualized. The alcohol is more polar than the resulting aldehyde due to the presence of the hydroxyl group, which can engage in hydrogen bonding with the silica gel. Therefore, the alcohol will have a lower Rf value than the aldehyde.
A hypothetical TLC analysis for monitoring this reaction is presented below.
Interactive Data Table: Reaction Progress by TLC
| Time (hours) | Spotting Lane | Rf Value | Compound Identity | Observations |
| 0 | Starting Material | 0.35 | 2,5-dimethyl-2-vinylhex-4-en-1-ol | Single spot corresponding to the starting material. |
| 1 | Reaction Mixture | 0.35 | 2,5-dimethyl-2-vinylhex-4-en-1-ol | Intense spot for starting material, faint spot for product. |
| 0.50 | This compound | |||
| 3 | Reaction Mixture | 0.35 | 2,5-dimethyl-2-vinylhex-4-en-1-ol | Spots of comparable intensity for starting material and product. |
| 0.50 | This compound | |||
| 6 | Reaction Mixture | 0.35 | 2,5-dimethyl-2-vinylhex-4-en-1-ol | Faint spot for starting material, intense spot for product. |
| 0.50 | This compound | |||
| 8 | Reaction Mixture | 0.50 | This compound | Single intense spot for the product, starting material spot has disappeared. |
Note: Rf values are hypothetical and for illustrative purposes. The mobile phase is assumed to be a 9:1 mixture of hexane and ethyl acetate.
Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active. For compounds like this compound, which contains a conjugated system, visualization under UV light is often possible. Additionally, staining with a potassium permanganate (B83412) (KMnO₄) solution can be used. The permanganate stain reacts with the aldehyde and the double bonds, resulting in the appearance of yellow or brown spots on a purple background, thus confirming the presence of the desired functional groups.
Purity Assessment
Following the completion of the reaction and subsequent purification (e.g., by column chromatography or distillation), TLC is employed to assess the purity of the isolated this compound. A sample of the purified product is spotted on a TLC plate alongside a reference standard of the compound, if available. The appearance of a single spot with the same Rf value as the reference standard is a strong indication of high purity. The presence of additional spots suggests the presence of impurities, which could be unreacted starting materials, byproducts, or decomposition products. The intensity of these impurity spots can give a qualitative estimation of their concentration.
Interactive Data Table: Purity Assessment of this compound Fractions
| Sample | Number of Spots | Rf Values | Interpretation |
| Crude Product | 3 | 0.35, 0.50, 0.65 | Mixture of starting material, product, and a non-polar impurity. |
| Column Fraction 1 | 1 | 0.65 | Isolated non-polar impurity. |
| Column Fraction 2 | 1 | 0.50 | Pure this compound. |
| Column Fraction 3 | 2 | 0.35, 0.50 | Mixture of product and starting material. |
| Final Product | 1 | 0.50 | High purity this compound. |
Note: Rf values are hypothetical and correspond to the data in the reaction monitoring table.
Mechanistic Investigations of Chemical Transformations Involving 2,5 Dimethyl 2 Vinylhex 4 Enal
Reactivity Profiles of the Aldehyde Moiety
The aldehyde group is a primary site of chemical reactivity in 2,5-dimethyl-2-vinylhex-4-enal, characterized by the electrophilic nature of its carbonyl carbon.
The aldehyde functional group can be readily transformed through both oxidation and reduction, yielding carboxylic acids and primary alcohols, respectively.
Oxidation: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. ucr.edu For this compound, this would result in the formation of 2,5-dimethyl-2-vinylhex-4-enoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective for this purpose. ucr.edu However, care must be taken as these harsh conditions can potentially lead to cleavage of the carbon-carbon double bonds. Milder reagents, such as buffered potassium permanganate or specific aldehyde dehydrogenases, could offer more selective conversion. The metabolism of α,β-unsaturated aldehydes, for instance, can involve oxidation to carboxylic acids. nih.gov
Reduction: Aldehydes are commonly reduced to primary alcohols using various reagents. britannica.com The reduction of this compound would yield 2,5-dimethyl-2-vinylhex-4-en-1-ol. This can be achieved with high selectivity using hydride reagents.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones without affecting less reactive functional groups like esters or carbon-carbon double bonds. britannica.com Its use would selectively convert the aldehyde to a primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but can also be used for this transformation. britannica.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) can also reduce the aldehyde. britannica.com However, this method carries a high risk of simultaneously reducing one or both of the olefinic bonds, leading to a mixture of products or the fully saturated alcohol, 2,5-dimethyl-2-ethylhexan-1-ol. Selective catalysts (e.g., Lindlar's catalyst) might offer better control, but are typically used for alkyne reduction. In some biological systems, cytochrome P450 enzymes have been shown to catalyze the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. nih.gov
| Transformation | Reagent | Expected Major Product | Potential Side Reactions |
|---|---|---|---|
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 2,5-Dimethyl-2-vinylhex-4-enoic acid | Oxidative cleavage of C=C bonds |
| Reduction | Sodium Borohydride (NaBH₄) | 2,5-Dimethyl-2-vinylhex-4-en-1-ol | Minimal |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,5-Dimethyl-2-vinylhex-4-en-1-ol | Minimal |
| Reduction | H₂ / Pd-C | 2,5-Dimethyl-2-ethylhexan-1-ol | Partial reduction of C=C bonds |
The presence of a vinyl group at the α-position renders the aldehyde in this compound as an α,β-unsaturated system. This allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon of the vinyl group. libretexts.orgopenstax.org The reaction pathway is largely determined by the nature of the nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle.
1,2-Addition (Direct Addition): "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the hard electrophilic carbonyl carbon directly. rsc.org This irreversible attack leads to the formation of a secondary allylic alcohol. For example, reaction with methylmagnesium bromide would yield 3,6-dimethyl-3-vinylhept-5-en-2-ol.
1,4-Addition (Conjugate Addition): "Soft" nucleophiles, like organocuprates (Gilman reagents), enamines, and thiols, preferentially attack the soft electrophilic β-carbon of the conjugated system. fiveable.mepressbooks.pub This results in the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon. libretexts.org The reaction of this compound with lithium dimethylcuprate, followed by a proton source, would yield 2,5-dimethyl-2-formylhept-4-enal. Michael addition, a specific type of 1,4-addition, involves the addition of a stabilized carbanion (like an enolate) to the conjugated system. pressbooks.pub
The balance between these two pathways can also be influenced by steric hindrance and reaction conditions. rsc.org The quaternary α-carbon in this compound introduces significant steric bulk around the carbonyl group, which might favor 1,4-addition even with moderately hard nucleophiles.
| Nucleophile Type | Example Reagent | Predominant Pathway | Expected Product Structure |
|---|---|---|---|
| Hard Nucleophile | CH₃MgBr (Grignard) | 1,2-Addition | Secondary Alcohol |
| Soft Nucleophile | (CH₃)₂CuLi (Organocuprate) | 1,4-Addition | Saturated Aldehyde (at the former vinyl position) |
| Stabilized Enolate | Michael Donor | 1,4-Addition | 1,5-Dicarbonyl Compound |
| Hydride | NaBH₄ | 1,2-Addition | Primary Alcohol |
Reactivity of the Olefinic Bonds
The molecule possesses two distinct double bonds: a vinyl group conjugated with the aldehyde and a trisubstituted double bond within the hexenyl chain. Their reactivity towards addition reactions differs based on their electronic properties and steric environment.
Both double bonds can undergo addition reactions, but their susceptibility and the regiochemistry of the products are different.
Electrophilic Addition: In the presence of an electrophile like hydrogen bromide (HBr), protonation can occur at either double bond. libretexts.org
Addition to the C4=C5 bond: The trisubstituted C4=C5 double bond is electron-rich and will readily react with electrophiles. Protonation will occur at C4 to form the more stable tertiary carbocation at C5. Subsequent attack by the bromide ion would yield 4-bromo-2,5-dimethyl-2-vinylhexanal, following Markovnikov's rule.
Addition to the vinyl group: The vinyl group is part of a conjugated system. Electrophilic addition to conjugated dienes often yields a mixture of 1,2- and 1,4-addition products due to a resonance-stabilized allylic carbocation intermediate. libretexts.orgpressbooks.pub Protonation of the terminal carbon of the vinyl group would generate a secondary, allylic carbocation stabilized by resonance with the carbonyl oxygen. Attack by a nucleophile could then occur at C2 of the original chain (1,2-addition) or at the carbonyl oxygen (leading to an enol ether after rearrangement, a 1,4-addition type product). The electron-withdrawing effect of the aldehyde group deactivates this double bond towards electrophilic attack compared to the C4=C5 bond.
Radical Addition: Radical addition, for instance with HBr in the presence of peroxides, proceeds via an anti-Markovnikov mechanism.
Addition to the C4=C5 bond: The bromine radical would add to C4 to generate the more stable tertiary radical at C5. Subsequent hydrogen abstraction would lead to 5-bromo-2,5-dimethyl-2-vinylhexanal.
Addition to the vinyl group: Radical addition to conjugated systems often favors the 1,4-adduct. pharmaguideline.com The initial attack of a bromine radical would likely occur at the terminal carbon of the vinyl group to form a stable allylic radical, which could then lead to a 1,4-addition product.
The conjugated vinyl aldehyde system in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.
In a typical Diels-Alder reaction, the electron-deficient vinyl group of this compound would react with an electron-rich diene, such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910). The reaction with cyclopentadiene would yield a bicyclic adduct, specifically a substituted norbornene derivative. Such reactions are pivotal for the construction of complex cyclic systems. nih.gov The stereochemistry of the product is highly predictable, typically favoring the endo product under kinetic control, although the exo product may be thermodynamically more stable. rsc.org
The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and accelerating the reaction rate. Organocatalytic methods have also been developed for Diels-Alder reactions involving α,β-unsaturated aldehydes to produce various vinyl-substituted cyclohexene (B86901) derivatives. nih.gov
Beyond the Diels-Alder reaction, the olefinic bonds could potentially participate in other cycloadditions, such as [2+2] photocycloadditions, although these are generally less common for simple aldehydes and alkenes without specific sensitizers.
Intramolecular Rearrangement Mechanisms
The specific arrangement of functional groups and allylic protons in this compound allows for the possibility of thermally or catalytically induced intramolecular rearrangements.
A prominent potential pathway is the intramolecular ene reaction . This is a pericyclic reaction involving the transfer of an allylic hydrogen to a double bond (the "enophile") with a concomitant shift of the double bonds, forming a new sigma bond. In this compound, the allylic C-H bonds at the C3 position are suitably positioned to interact with the C4=C5 double bond. Upon heating, an ene reaction could occur where a hydrogen from C3 is transferred to C5, the double bond shifts from C4=C5 to C3=C4, and a new C-C bond forms between C2 and C5. This would result in the formation of a five-membered ring, specifically a substituted cyclopentane (B165970) carbaldehyde.
Another class of rearrangements is sigmatropic rearrangements. While the molecule is not perfectly set up for a classic Cope or Claisen rearrangement, under certain catalytic conditions or high temperatures, complex skeletal reorganizations involving its unsaturated framework could be envisioned. For instance, the vinylcyclopropane-cyclopentene rearrangement is a well-known sigmatropic process, but it would require the initial formation of a cyclopropane (B1198618) ring. pitt.edu
Cope Rearrangement as a Route to Allylated Products
The nih.govnih.gov-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a powerful tool in organic synthesis for the stereoselective formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions proceed through a concerted, highly ordered, cyclic transition state, often resembling a chair conformation, which allows for efficient transfer of stereochemical information. organic-chemistry.org
While direct literature detailing the Cope rearrangement of this compound is not prominent, the closely related Claisen rearrangement of allyl vinyl ethers is a well-established method for synthesizing γ,δ-unsaturated carbonyl compounds. organic-chemistry.org This transformation is particularly relevant as it provides a strategic approach to structures analogous to this compound. The reaction is thermally driven and intramolecular, converting an allyl vinyl ether into a γ,δ-unsaturated aldehyde or ketone. wikipedia.org
A pertinent example is the stereoselective synthesis of (±)-methyl santolinate, a compound structurally similar to the ester analogue of this compound. This synthesis was achieved in five steps, with the key transformation being a Claisen rearrangement of an allyl siloxyvinyl ether. rsc.org The general mechanism for this type of transformation is outlined below.
Table 1: General Scheme of the Claisen Rearrangement
| Reactant | Transition State | Product |
| Allyl Vinyl Ether | Chair-like | γ,δ-Unsaturated Carbonyl |
This table illustrates the general transformation of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound via a nih.govnih.gov-sigmatropic rearrangement.
The utility of this rearrangement lies in its ability to create complex structures with control over the resulting stereochemistry, which is dictated by the geometry of the starting materials and the preferred chair-like transition state. organic-chemistry.org The synthesis of methyl santolinate highlights how this strategy can be applied to generate molecules with the characteristic vinyl-substituted quaternary carbon center. rsc.org
Stereochemical Outcomes and Control in Reactions of this compound
The control of stereochemistry is a critical aspect of the chemical transformations of this compound. The molecule possesses a stereogenic center at the C2 position, which is a quaternary carbon bearing a vinyl group. Commercially, this compound is often supplied as a racemate, a mixture of both enantiomers. nih.govthegoodscentscompany.com Consequently, any reaction on this substrate must address the formation of new stereocenters relative to the existing one, leading to diastereomers.
The field of asymmetric synthesis offers numerous strategies to control stereochemical outcomes, which can be broadly categorized as substrate-controlled or reagent-controlled. In the context of this compound, these principles can be applied to reactions involving either the aldehyde functional group or the olefinic bonds.
Substrate-Controlled Diastereoselectivity: The pre-existing chiral center at C2 can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl or electrophilic attack on the C4=C5 double bond. This inherent diastereoselectivity, however, is often modest and may not be sufficient for highly selective transformations.
Reagent-Controlled Stereoselectivity: To achieve high levels of diastereoselectivity and enantioselectivity, external chiral reagents or catalysts are employed. Research on analogous systems, such as other vinyl aldehydes and α-substituted carbonyls, provides a framework for potential synthetic strategies. For instance, copper-catalyzed enantioselective and diastereoselective additions of organoboron reagents to vinyl aldehydes have been shown to produce products with two adjacent stereocenters in high yield and selectivity. organic-chemistry.org Similarly, highly diastereoselective aldol (B89426) reactions have been developed that provide access to α,β-dioxyaldehydes with excellent stereocontrol. scispace.com
The following table summarizes selected research findings on stereoselective reactions involving unsaturated aldehydes, demonstrating the potential methodologies applicable to this compound.
Table 2: Examples of Stereoselective Reactions on Unsaturated Aldehydes
| Reaction Type | Catalyst / Reagent | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| Addition of Alkyl 1,1-diboron | Chiral Phosphoramidite-Copper Complex | Vinyl Aldehydes | >98:2 | 98:2 | organic-chemistry.org |
| Aldol Reaction | Triflimide (HNTf₂) / "Super Silyl" Enol Ether | Aliphatic & Aromatic Aldehydes | >99:1 (syn) | N/A | scispace.com |
| Enolate Alkylation | Chiral Oxazolidinone Auxiliary | N-Acyl Oxazolidinones | >95% de | >95% ee (of final aldehyde) | rsc.org |
| [4+2] Cycloaddition | Iridium Complex / Chiral Amine | Branched Aldehydes | High | High | researchgate.net |
This table presents various catalytic and auxiliary-based methods that achieve high stereocontrol in reactions of aldehydes, indicating viable strategies for the selective transformation of this compound.
These examples underscore the feasibility of achieving high stereocontrol in reactions of this compound. The choice of catalyst, chiral auxiliary, and reaction conditions can be tailored to selectively produce one of the possible stereoisomers, enabling the synthesis of complex, enantiomerically pure molecules. organic-chemistry.orgrsc.org
Computational and Theoretical Studies on the Structure and Reactivity of 2,5 Dimethyl 2 Vinylhex 4 Enal
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2,5-dimethyl-2-vinylhex-4-enal. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's spectroscopic properties and chemical behavior.
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Density Functional Theory has become a standard and reliable method for the in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org This predictive capability is invaluable for the structural elucidation of organic compounds and for the validation of experimental data. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus using a chosen functional and basis set. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations. acs.org
The accuracy of the predicted chemical shifts is highly dependent on the chosen computational level, including the exchange-correlation functional and the basis set. acs.org For molecules containing π-conjugated systems and carbonyl groups, such as this compound, hybrid functionals like B3LYP or long-range corrected functionals are often used to achieve good agreement with experimental values. acs.orgresearchgate.net
A hypothetical comparison between DFT-predicted and experimental NMR data for this compound is presented in the table below. Such a comparison is crucial for confirming the molecular structure and assigning the signals in the experimental spectrum. Discrepancies between calculated and experimental shifts can point to specific conformational effects or the influence of intermolecular interactions in the experimental sample.
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table is a hypothetical representation based on typical accuracies of DFT calculations for similar molecules.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Aldehyde C | ~204.5 | ~205.3 | - | - |
| Aldehyde H | ~9.70 | ~9.72 | - | - |
| Olefinic C4 | ~134.8 | ~135.1 | - | - |
| Olefinic C5 | ~119.0 | ~118.7 | - | - |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a complex conformational landscape, where multiple conformers can coexist in equilibrium. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape. researchgate.netmun.ca By simulating the motion of the molecule over time, MD can identify the most stable conformers and the energy barriers between them. mdpi.com
Furthermore, MD simulations can be used to study intermolecular interactions, for instance, between the aldehyde and solvent molecules or other molecules in a mixture. mdpi.com These simulations can reveal the formation of hydrogen bonds or other non-covalent interactions, which can significantly affect the molecule's behavior and reactivity. researchgate.net
Table 2: Hypothetical Low-Energy Conformers of this compound from a Conformational Search This table illustrates the kind of data that would be generated from a computational conformational analysis.
| Conformer | Dihedral Angle (C1-C2-C(vinyl)-C(vinyl)) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | ~175° (anti-periplanar) | 0.00 | 65 |
| 2 | ~65° (gauche) | 1.20 | 20 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. rsc.orgnih.gov
For example, the α,β-unsaturated aldehyde functionality makes the molecule susceptible to various reactions, such as Michael additions or Diels-Alder reactions where it could act as a dienophile. researchgate.net Computational modeling could be used to explore the mechanism of such a reaction, determining whether it proceeds through a concerted or stepwise mechanism. researchgate.net The calculation of the transition state structure and its energy provides the activation barrier, which is a key determinant of the reaction rate. rsc.org This kind of analysis is invaluable for understanding the reactivity of the molecule and predicting its behavior under different reaction conditions.
Computational Prediction of Spectroscopic Data and Validation with Experimental Results
A key strength of computational chemistry is its ability to predict a range of spectroscopic data beyond NMR, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. The calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption.
The validation of these computational predictions with experimental data is a critical step. rsc.org When the predicted spectra closely match the experimental ones, it provides strong evidence for the correctness of the computed molecular structure and electronic properties. This synergy between computational and experimental data provides a more complete and robust understanding of the chemical compound .
Synthetic Utility and Derivatives of 2,5 Dimethyl 2 Vinylhex 4 Enal As Building Blocks in Complex Molecule Synthesis
Role as a Key Intermediate in the Synthesis of Value-Added Organic Compounds
2,5-Dimethyl-2-vinylhex-4-enal serves as a crucial precursor in the synthesis of various organic compounds, particularly in the fields of aroma chemicals and potentially as an intermediate for more complex molecular frameworks.
Precursors for Complex Aroma Molecules and Analogues
The primary documented application of this compound lies in the fragrance and flavor industry. Its distinct olfactory properties make it a valuable component in the formulation of complex scents. The presence of multiple functional groups allows for its derivatization to produce a range of aroma analogues.
A notable example of its utility is the synthesis of its corresponding ester, methyl 2,5-dimethyl-2-vinylhex-4-enoate. This derivative is recognized as an intermediate in the production of more intricate aroma molecules. The transformation of the aldehyde to an ester modulates the compound's volatility and olfactory profile, highlighting the potential for creating a library of fragrance compounds from this single precursor.
The structural relationship to known fragrance compounds is evident. For instance, the isomeric compound, (±)-methyl 2,5-dimethyl-3-vinylhex-4-enoate, also known as methyl santolinate, has been synthesized, showcasing the accessibility of related fragrant structures through strategic synthetic design. rsc.org
Table 1: Related Aroma Compounds and Derivatives
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
| This compound | 56134-05-5 | C10H16O | Fragrance and flavor ingredient. letopharm.com |
| Methyl 2,5-dimethyl-2-vinylhex-4-enoate | Not available | C11H18O2 | Intermediate for complex aroma molecules. |
| (±)-Methyl 2,5-dimethyl-3-vinylhex-4-enoate (methyl santolinate) | Not available | C10H16O2 | Structurally related aroma compound. rsc.org |
| Santolina alcohol | 35671-15-9 | C10H18O | Structurally related chiral alcohol. nih.gov |
| Linalyl anthranilate | 7149-26-0 | C17H23NO2 | Aroma compound with a related 1,5-dimethyl-1-vinylhex-4-enyl moiety. thegoodscentscompany.com |
Building Blocks for Pharmaceutical Intermediates
While the direct application of this compound as a building block for pharmaceutical intermediates is not extensively documented in publicly available literature, its chemical functionalities suggest potential utility in this area. Aldehydes are a common feature in the synthesis of various pharmaceutical agents, often serving as electrophilic partners in carbon-carbon bond-forming reactions.
The presence of both a vinyl group and an additional double bond offers opportunities for diverse cyclization reactions, such as Diels-Alder reactions, which are instrumental in constructing complex polycyclic frameworks found in many biologically active molecules. However, specific examples of the use of this compound in the synthesis of pharmaceutical compounds are not readily found in the surveyed literature. The reactivity of the aldehyde group, in particular, could be harnessed for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. For instance, the synthesis of thiazole (B1198619) derivatives, a class of compounds with known antimicrobial and anticancer activities, often involves reactions with α-haloketones, which could potentially be derived from a molecule like this compound. nih.gov
Synthetic Transformations Leading to Structurally Related Compounds
The chemical versatility of this compound allows for a range of synthetic transformations, targeting its various functional groups to generate a diverse array of structurally related compounds.
Modification of Aldehyde Functionality
The aldehyde group is the most reactive site in the molecule and can undergo a variety of transformations:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,5-dimethyl-2-vinylhex-4-enoic acid. This transformation can be achieved using standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The resulting carboxylic acid can then be further derivatized, for example, by esterification or amidation, to produce a range of other compounds.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2,5-dimethyl-2-vinylhex-4-en-1-ol. This can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH4) to avoid the reduction of the carbon-carbon double bonds. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the double bonds.
Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to extend the carbon chain and form a new double bond. This allows for the synthesis of a variety of substituted dienes.
Aldol (B89426) Condensation: The aldehyde can participate in aldol condensation reactions, either as an electrophile or, after deprotonation at the α-carbon, as a nucleophile, to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.
Reactions Involving Vinyl and Alkene Moieties
The vinyl and internal alkene groups provide further opportunities for synthetic manipulation:
Hydrogenation: Catalytic hydrogenation can be employed to selectively reduce the double bonds. Depending on the catalyst and reaction conditions, it is possible to reduce the vinyl group, the internal double bond, or both, leading to a variety of saturated and partially saturated derivatives.
Halogenation: The double bonds can undergo electrophilic addition of halogens (e.g., Br2, Cl2) to form dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds would proceed according to Markovnikov's rule, leading to the formation of haloalkanes.
Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The internal double bond could also potentially participate in such reactions, although its reactivity would be influenced by steric hindrance. While no specific examples with this compound are readily available, the Diels-Alder reaction of related furans with dienophiles like vinylene carbonate has been studied, suggesting the potential for this type of transformation. rsc.org
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Aldehyde | Oxidation | 2,5-Dimethyl-2-vinylhex-4-enoic acid |
| Aldehyde | Reduction | 2,5-Dimethyl-2-vinylhex-4-en-1-ol |
| Aldehyde | Wittig Reaction | Substituted dienes |
| Aldehyde | Aldol Condensation | β-Hydroxy aldehydes or α,β-unsaturated aldehydes |
| Vinyl/Alkene | Hydrogenation | Saturated or partially saturated aldehydes/alcohols |
| Vinyl/Alkene | Halogenation | Dihaloalkanes |
| Vinyl/Alkene | Hydrohalogenation | Haloalkanes |
| Vinyl Group | Diels-Alder Reaction | Cyclohexene (B86901) derivatives |
Synthesis and Characterization of Stereoisomers and Related Ambiguous Compounds
This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Commercially, this compound is typically supplied as a racemic mixture. americanpharmaceuticalreview.com The synthesis and characterization of its individual stereoisomers are crucial for applications where stereochemistry plays a significant role, such as in the pharmaceutical industry and for understanding structure-activity relationships in fragrance perception.
The asymmetric synthesis of this compound would require the use of chiral catalysts or auxiliaries. While specific methods for the asymmetric synthesis of this particular compound are not well-documented, general strategies for the asymmetric synthesis of α-substituted aldehydes could be applicable. These include methods based on chiral oxazolidinones as auxiliaries. rsc.orgbldpharm.com
The separation of the enantiomers from the racemic mixture, a process known as chiral resolution, could potentially be achieved using techniques such as chiral chromatography. gcms.czrsc.org This involves the use of a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.
The characterization of the individual stereoisomers would rely on techniques that are sensitive to chirality, such as polarimetry to measure the optical rotation. Advanced NMR techniques using chiral shift reagents can also be employed to distinguish between enantiomers.
The synthesis of structurally related chiral compounds, such as (S)-2,5-dimethyl-3-vinylhex-4-en-2-ol (santolina alcohol), has been reported, indicating that synthetic routes to chiral analogues are feasible. nih.gov The study of such stereoisomers is essential for a complete understanding of the chemical and biological properties of this class of compounds.
Applications in Natural Product Synthesis as a Precursor or Analog
Direct applications of this compound as a starting material or key intermediate in the total synthesis of specific natural products are not extensively documented in peer-reviewed literature. However, its structural motifs—a γ,δ-unsaturated aldehyde with a gem-dimethyl group and a vinyl substituent at the α-position—position it as a highly relevant, albeit currently underexploited, precursor for a particular class of natural products: the irregular monoterpenes.
Irregular monoterpenes, such as those from the lavandulane and santolinane families, deviate from the typical head-to-tail linkage of isoprene (B109036) units. researchgate.net The synthesis of these compounds often requires building blocks that can establish their unique carbon skeletons. This compound represents a logical, though hypothetical, synthon for accessing such structures. For instance, the skeleton of lavandulol, a key fragrance component of lavender oil, could theoretically be accessed from a precursor with the substitution pattern of this compound through strategic functional group manipulations. thegoodscentscompany.com
The most pertinent reaction for generating γ,δ-unsaturated aldehydes is the acs.orgacs.org-sigmatropic Claisen rearrangement. redalyc.org This powerful carbon-carbon bond-forming reaction transforms allyl vinyl ethers into these specific aldehydes with a high degree of stereochemical control. researchgate.netnumberanalytics.com The structure of this compound is a direct product of such a rearrangement, suggesting its potential accessibility and utility in synthetic campaigns that employ this strategy. redalyc.orgwikipedia.org The Ireland-Claisen variant, in particular, is widely used in natural product synthesis to create γ,δ-unsaturated carboxylic acids, which can be readily converted to aldehydes. numberanalytics.comcore.ac.uk
While direct precedent is lacking, the potential utility of this compound can be illustrated by analogy to established syntheses of related terpenoids.
| Natural Product Class | Representative Compound | Key Synthetic Strategy | Relevance of this compound |
| Irregular Monoterpenes | Lavandulol | acs.orgacs.org-Sigmatropic Rearrangements | The aldehyde is a classic Claisen product. thegoodscentscompany.com |
| Santolinane Terpenoids | Santolina Triene | Building block approach | The C10 framework is analogous. researchgate.net |
| Complex Acyclic Terpenes | General γ,δ-unsaturated aldehydes | Claisen and Johnson-Claisen Rearrangements | Provides a functionalized and sterically hindered core. wikipedia.org |
This table is generated based on conceptual synthetic analysis, as direct literature applications are not available.
The synthesis of complex terpenes often involves the strategic assembly of smaller, functionalized fragments. nih.govrsc.org The aldehyde group in this compound provides a handle for numerous transformations, including Wittig reactions, aldol additions, and reductions, while the vinyl and isobutenyl moieties allow for a wide range of olefin chemistry, such as metathesis, hydroboration-oxidation, or epoxidation, to further elaborate the molecular structure.
Exploration of Related Dimethylated Carbonyl Compounds in Synthetic Methodologies
The presence of dimethyl groups, particularly the gem-dimethyl motif found in this compound, imparts significant and often desirable properties in synthetic intermediates and final target molecules. The study of related dimethylated carbonyl compounds reveals several key themes in synthetic methodology.
One of the most well-documented consequences of gem-dimethyl substitution is the Thorpe-Ingold effect, or gem-dimethyl effect, which describes the kinetic and thermodynamic favorability of ring-closing reactions. acs.org The internal C-C-C bond angle is compressed by the steric bulk of the two methyl groups, pre-organizing the molecule into a conformation that favors cyclization. acs.org This principle is widely exploited in natural product synthesis to facilitate the formation of strained ring systems. Medicinal chemists have also been inspired by the frequent appearance of this motif in natural products to incorporate it into drug candidates to restrict conformational flexibility, potentially increasing potency and improving pharmacokinetic profiles. acs.orgresearchgate.net
Furthermore, the gem-dimethyl group can serve as a metabolically stable isostere for other chemical groups. For instance, 3-substituted oxetanes have been developed as polar and stable replacements for gem-dimethyl and carbonyl groups in medicinal chemistry, highlighting the recognized influence of this structural unit on molecular properties. beilstein-journals.org
A prominent example of a related dimethylated carbonyl compound with significant synthetic and biological relevance is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol®). This key flavor compound, found in fruits like strawberries and pineapples, features two methyl groups on a heterocyclic carbonyl core. cnif.cnmdpi.com Its synthesis has been a subject of considerable research, with methods ranging from multi-step chemical synthesis to biotechnological production. acs.orgcnif.cngoogle.comgoogle.com The study of its biosynthesis and chemical synthesis provides insight into the reactions of dimethylated carbonyl precursors.
The synthetic utility of dimethylated carbonyls is further demonstrated in various stereoselective reactions. Aldehydes and ketones containing dimethyl substitution patterns are common substrates in reactions where stereocontrol is crucial. beilstein-journals.org The steric environment created by the methyl groups can significantly influence the facial selectivity of nucleophilic attack on the carbonyl carbon, leading to predictable stereochemical outcomes in aldol, Grignard, and other addition reactions.
The table below summarizes key synthetic methodologies and concepts involving dimethylated carbonyl compounds.
| Synthetic Methodology/Concept | Example Compound(s) | Key Feature/Application |
| Thorpe-Ingold Effect | Various cyclization precursors | Acceleration of ring-forming reactions due to conformational constraint. acs.org |
| Bioisosterism in Medicinal Chemistry | Clinically useful drugs | Use of gem-dimethyl groups to enhance potency and metabolic stability. acs.orgresearchgate.net |
| Flavor Chemistry Synthesis | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Synthesis of a high-value, naturally occurring dimethylated furanone. cnif.cnmdpi.com |
| Stereoselective Aldol Reactions | Dimethyl-substituted aldehydes/ketones | Directing group for achieving high diastereoselectivity in C-C bond formation. beilstein-journals.org |
| Oxetane Synthesis | 3-substituted oxetanes | Used as a stable isosteric replacement for the gem-dimethyl group itself. beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dimethyl-2-vinylhex-4-enal, and how can reaction variables (e.g., catalysts, solvents) be systematically tested?
- Methodological Answer: Begin with aldol condensation or Wittig reactions, as these are common for α,β-unsaturated aldehydes. Use fractional factorial design to isolate variables (e.g., temperature, catalyst loading) and monitor yields via GC-MS. Compare retention indices with NIST spectral libraries to confirm purity . Include error margins by repeating trials under identical conditions and calculating standard deviations .
Q. How can spectroscopic data (NMR, IR) resolve ambiguities in the structural confirmation of this compound?
- Methodological Answer: For NMR, focus on characteristic vinyl proton splitting (δ 4.8–5.5 ppm) and aldehyde proton shifts (δ 9.5–10.5 ppm). IR peaks near 1680 cm⁻¹ confirm the conjugated carbonyl group. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data . Discrepancies may indicate isomerization or impurities; use preparative HPLC for isolation and re-analysis .
Q. What experimental protocols ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer: Employ internal standardization (e.g., deuterated analogs) in GC-MS or LC-MS workflows. Optimize ionization parameters (e.g., ESI vs. APCI) to minimize matrix effects. Validate linearity and limits of detection (LOD) using spiked samples . For low-concentration samples, pre-concentrate via solid-phase microextraction (SPME) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., [4+2] cycloaddition vs. electrophilic addition) influence the stability of this compound under varying conditions?
- Methodological Answer: Design kinetic studies under controlled pH, temperature, and solvent polarity. Use stopped-flow UV-Vis spectroscopy to track reaction intermediates. Computational modeling (e.g., Gaussian for transition-state analysis) can predict dominant pathways. Compare experimental rate constants with theoretical values to identify discrepancies .
Q. What methodologies reconcile contradictory data on the compound’s photostability and oxidative degradation products?
- Methodological Answer: Conduct accelerated aging studies under UV light (λ = 254–365 nm) with controlled oxygen levels. Analyze degradation products via HRMS and tandem MS/MS. Use multivariate analysis (PCA) to correlate degradation rates with environmental variables. Triangulate findings with literature data to resolve contradictions .
Q. How can computational docking studies predict the interaction of this compound with olfactory receptors, and what experimental validations are required?
- Methodological Answer: Use homology modeling (e.g., SWISS-MODEL) to build receptor structures and AutoDock Vina for ligand-receptor binding simulations. Validate predictions with calcium imaging assays in heterologous cell systems expressing olfactory receptors. Compare EC₅₀ values from in vitro assays with computational binding scores .
Data Presentation and Analysis Guidelines
Q. How should raw and processed spectral data be organized to meet journal standards?
- Methodological Answer: Raw data (e.g., NMR FIDs, chromatograms) should be archived in supplemental files. Processed data (integrated peaks, calibration curves) must include error bars and statistical significance (p-values). Follow IUPAC guidelines for reporting chemical shifts and retention times .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
